molecular formula C23H16F2O4 B4695376 7-[(2,6-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE

7-[(2,6-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE

Cat. No.: B4695376
M. Wt: 394.4 g/mol
InChI Key: VMFTXXJIVLETLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2,6-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of two methoxy groups and a difluorophenyl group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,6-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with epichlorohydrin under reflux conditions to yield 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. This intermediate is then reacted with 2,6-difluorophenylmethanol and 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

7-[(2,6-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted chromen-2-ones .

Scientific Research Applications

7-[(2,6-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2,6-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial enzymes, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
  • 7-Hydroxy-4-phenyl-3-(3-pyridinyl)-2H-chromen-2-one

Uniqueness

7-[(2,6-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

7-[(2,6-difluorophenyl)methoxy]-4-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2O4/c1-27-15-7-5-14(6-8-15)18-12-23(26)29-22-11-16(9-10-17(18)22)28-13-19-20(24)3-2-4-21(19)25/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFTXXJIVLETLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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